molecular formula C16H18N2O3 B2504605 [3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone CAS No. 2411297-54-4

[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone

Cat. No.: B2504605
CAS No.: 2411297-54-4
M. Wt: 286.331
InChI Key: SWUAEDJLJOWLJU-UHFFFAOYSA-N
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Description

“[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone” is a compound that contains an indole nucleus. Indole is a significant heterocyclic system in natural products and drugs . The empirical formula of the compound is C13H16N2O . It has a molecular weight of 216.28 .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .


Molecular Structure Analysis

The molecular structure of indole derivatives is aromatic in nature, containing a benzenoid nucleus and having 10 π-electrons . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . The inhibitory effect of CA-4 analogues and indoles on tubulin polymerization has been a basis for the design and synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are diverse. Indole is physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Mechanism of Action

The mechanism of action of certain indole derivatives involves inducing cell apoptosis in a dose-dependent manner, arresting the cells in the G2/M phase, and inhibiting polymerization of tubulin via a consistent way with colchicine .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary. For instance, Sigma-Aldrich provides safety information for 3-Morpholin-4-ylmethyl-1H-indole, indicating it as Acute Tox. 4 Oral .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future direction in this field could involve further exploration of the therapeutic potential of indole derivatives, including “[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone”.

Properties

IUPAC Name

[3-(1H-indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(15-10-21-15)18-5-6-20-9-12(18)7-11-8-17-14-4-2-1-3-13(11)14/h1-4,8,12,15,17H,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUAEDJLJOWLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2CO2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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